molecular formula C11H11N3O3 B1421263 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole CAS No. 1033202-02-6

3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

Cat. No. B1421263
M. Wt: 233.22 g/mol
InChI Key: WRRZRQYMFZIGHF-UHFFFAOYSA-N
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Description

The compound appears to be an oxadiazole, which is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom12. The 3-nitrophenyl group suggests the presence of a phenyl (benzene) ring with a nitro (-NO2) group attached. The 5-propyl indicates a propyl (three-carbon) chain. However, without specific studies or references, this is a speculative description12.



Synthesis Analysis

While I couldn’t find the specific synthesis process for “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole”, similar compounds often involve reactions of nitrophenyl derivatives34. For instance, 3-nitrophenylhydrazine derivatives have been used in the synthesis of certain metabolites3.



Molecular Structure Analysis

Again, without specific information on “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole”, it’s challenging to provide an accurate molecular structure analysis. However, compounds with similar structures often exhibit orthogonality between different ring structures5.



Chemical Reactions Analysis

The chemical reactions involving “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” are not clear from the available information. However, nitrophenyl groups are known to participate in various chemical reactions, including those involving flame retardants6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” are not available from the current information. However, similar compounds often exhibit properties such as solubility, melting point, and boiling point9.


Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Characterization : A research by Aziz‐ur‐Rehman et al. (2013) involved the synthesis of S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol from 3-nitrobenzoic acid. These derivatives were then tested for antibacterial activity against several bacteria, showing significant activity relative to standard drugs like Ciprofloxacin and Gentamycin (Aziz‐ur‐Rehman et al., 2013).

Antimicrobial Properties

  • Antimicrobial Evaluation : Jafari et al. (2017) synthesized 2,5 disubstituted 1,3,4-oxadiazole derivatives and screened them for antibacterial and antifungal activities. Their findings revealed that certain compounds showed remarkable antibacterial activities against Staphylococcus aureus and Escherichia coli (Jafari et al., 2017).

Liquid Crystalline Properties

  • Mesogenic Materials : Abboud et al. (2017) synthesized a new mesogenic homologous series bearing 1,3,4-oxadiazole ring with a nitro terminal group. They investigated the liquid crystalline properties of these compounds, which varied depending on the presence of the nitro group and alkoxy terminal chain (Abboud et al., 2017).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Kalia et al. (2020) studied the efficiency of two newly synthesized oxadiazole derivatives in inhibiting corrosion of mild steel in hydrochloric acid. Their research showed significant inhibition efficiency, highlighting the potential of these compounds in corrosion control (Kalia et al., 2020).

Central Nervous System Activity

  • CNS Depressant Activity : Singh et al. (2012) synthesized substituted derivatives of 1,3,4-oxadiazole and evaluated them for potential CNS depressant activities. They found that certain compounds exhibited promising antidepressant, anticonvulsant, and antianxiety activity without neurotoxicity (Singh et al., 2012).

Safety And Hazards

The safety and hazards associated with “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” are not clear from the available information. However, compounds with nitrophenyl groups can be hazardous and may cause skin and eye irritation, and respiratory issues10111213.


Future Directions

The future directions for research on “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole” are not clear from the available information. However, similar compounds have shown potential in promoting metabolomics and metabolic flux analysis (MFA), especially in trace amounts of biospecimens3.


Please note that this information is based on similar compounds and may not accurately represent “3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole”. For accurate information, specific studies on this compound are needed.


properties

IUPAC Name

3-(3-nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c1-2-4-10-12-11(13-17-10)8-5-3-6-9(7-8)14(15)16/h3,5-7H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRZRQYMFZIGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674502
Record name 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole

CAS RN

1033202-02-6
Record name 3-(3-Nitrophenyl)-5-propyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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